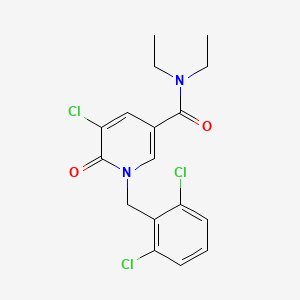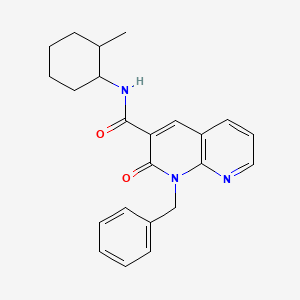![molecular formula C17H20N2O3S B2701095 [2-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 877043-38-4](/img/structure/B2701095.png)
[2-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with various functional groups including an ethyl group, a carboxylate ester group, and a methylthio group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, which is aromatic, would contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups attached to the pyrrole ring. For example, the carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate ester could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
One area of research focuses on the synthesis and structural revision of complex organic compounds. For instance, a study revised the structure of products obtained in the Brønsted acid-catalyzed reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to the synthesis of methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate (Srikrishna, Sridharan, & Prasad, 2010). This highlights the significance of precise structural determination in the development of organic synthesis methods.
Molecular Structure and Spectroscopic Analysis
The molecular structures and spectroscopic properties of pyrrole derivatives have been extensively studied. For example, the synthesis and characterization of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer were explored, with findings supported by quantum chemical calculations, indicating the compound forms a dimer in the solid state through hydrogen bonding (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013). These studies are crucial for understanding the electronic structure and reactivity of organic compounds, which can inform their potential applications in various fields, including material science and pharmaceutical chemistry.
Antioxidant Activity
Research on pyrrole derivatives also extends to their biological activities. A study on the synthesis, reactions, and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives revealed that some newly synthesized compounds exhibited remarkable antioxidant activity, comparing favorably with ascorbic acid (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017). This demonstrates the potential of such compounds in the development of new antioxidant agents, which could have implications for health and disease prevention.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(1-ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-19-11(2)9-14(12(19)3)15(20)10-22-17(21)13-7-6-8-18-16(13)23-4/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHMCHQLFBRAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)COC(=O)C2=C(N=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85269295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2701013.png)
![1-Azaspiro[4.6]undecan-4-ol](/img/structure/B2701014.png)
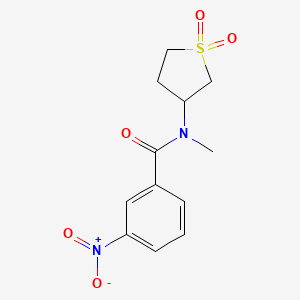
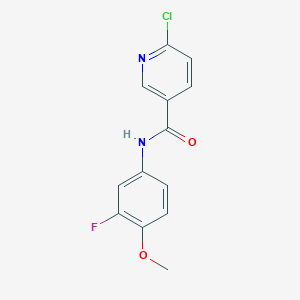
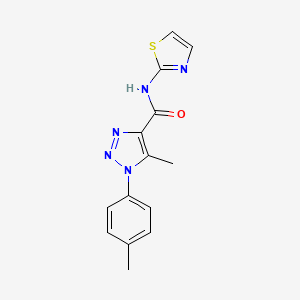

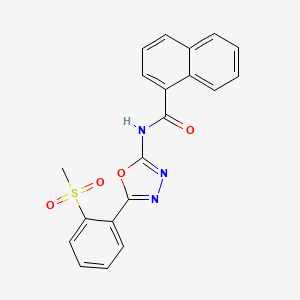
![6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2701022.png)
![[Benzotriazol-1-yl(phenoxy)methyl]-trimethylsilane](/img/structure/B2701025.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2701026.png)
